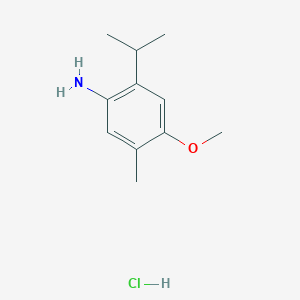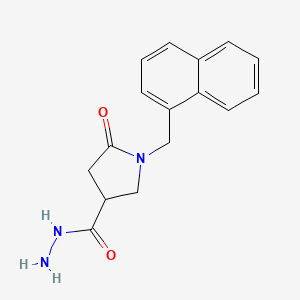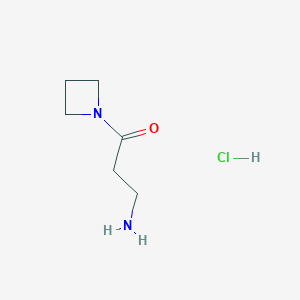![molecular formula C24H28Cl2N2O B1486066 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride CAS No. 2205384-47-8](/img/structure/B1486066.png)
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride
Übersicht
Beschreibung
1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines a pyrrolidine ring with benzyl and benzyloxyphenyl groups, offering a rich landscape for chemical reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride typically involves multiple steps, beginning with the formation of the pyrrolidine ring This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a ketone or aldehyde are used
Industrial Production Methods: On an industrial scale, the synthesis may be optimized by utilizing high-pressure reactors and automated sequential addition of reagents to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to facilitate the desired chemical transformations while minimizing by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding N-oxides.
Reduction: : Hydrogenation can reduce benzyl or benzyloxy groups under specific conditions.
Substitution: : Electrophilic aromatic substitution can occur on the benzene rings.
Oxidation: : Utilizes reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Employs hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: : Uses bromine (Br₂) or other halogenating agents in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Major Products Formed: The major products formed from these reactions include substituted aromatic compounds, reduced benzyl derivatives, and N-oxide variants, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor ligands, offering insights into biochemical pathways and interactions.
Medicine: In medicine, it has been investigated for its potential pharmacological properties, including neuroactivity, anti-inflammatory effects, and its role as a precursor for drug development.
Industry: In industry, its structural components can be used in the production of advanced materials, such as polymers and resins, which benefit from its rigidity and stability.
Wirkmechanismus
The mechanism by which 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride exerts its effects often involves interaction with specific molecular targets such as receptors or enzymes. The benzyl and benzyloxyphenyl groups may enhance binding affinity to these targets, leading to modulation of their activity. Pathways involved can include signal transduction mechanisms where the compound acts as an agonist or antagonist, influencing biological responses.
Vergleich Mit ähnlichen Verbindungen
Comparing 1-Benzyl-4-[3-(benzyloxy)phenyl]-3-pyrrolidinamine dihydrochloride with similar compounds highlights its unique features:
1-Benzylpiperazine: : Shares the benzyl group but lacks the benzyloxyphenyl and pyrrolidine structure, which alters its chemical and biological properties.
4-Benzylpyrrolidine: : Contains the pyrrolidine core but without the additional phenyl substitution, resulting in different reactivity and applications.
N-Benzylphenethylamine: : Similar benzyl-phenyl linkage but within a different structural context, leading to distinct pharmacological effects.
Conclusion
This compound is a versatile compound with applications ranging from chemical synthesis to biomedical research. Its unique structure offers a rich playground for exploring various chemical reactions, and its potential in scientific research continues to unfold.
So, anything else on your mind about this compound? Or shall we delve into another topic?
Eigenschaften
IUPAC Name |
1-benzyl-4-(3-phenylmethoxyphenyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O.2ClH/c25-24-17-26(15-19-8-3-1-4-9-19)16-23(24)21-12-7-13-22(14-21)27-18-20-10-5-2-6-11-20;;/h1-14,23-24H,15-18,25H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHCGJSBHGCJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)OCC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Phenylbutyl)amino]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1485990.png)
![1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride](/img/structure/B1485991.png)




![Methyl 2-[(2-amino-2-methylpropanoyl)amino]acetate hydrochloride](/img/structure/B1485999.png)


![(8-Methyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride](/img/structure/B1486005.png)
![1-(1-Piperidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486007.png)
